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Compound of Interest

Compound Name: 4-Methoxy-2,6-dimethylphenol

Cat. No.: B3422117

An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenol

Introduction

4-Methoxy-2,6-dimethylphenol is a substituted phenolic compound of significant interest in
synthetic chemistry and materials science. As a derivative of both phenol and anisole, its
unique substitution pattern—a hydroxyl group, a methoxy group, and two methyl groups on a
benzene ring—imparts a distinct set of chemical properties. The steric hindrance provided by
the ortho-methyl groups, combined with the electronic effects of the para-methoxy group,
modulates the reactivity of the phenolic hydroxyl group. This guide provides a comprehensive
overview of its structure, nomenclature, properties, synthesis, and potential applications,
tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and IUPAC Nomenclature

The structural identity of a molecule is fundamental to understanding its function. Here, we
dissect the structure of 4-Methoxy-2,6-dimethylphenol and the systematic approach to its
naming.

Molecular Structure

The molecule consists of a central benzene ring with four substituents. The primary functional
group is the hydroxyl (-OH) group, which classifies the compound as a phenol. It is further
substituted with two methyl (-CHs) groups and one methoxy (-OCHs) group.
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Caption: Chemical structure of 4-Methoxy-2,6-dimethylphenol.

IUPAC Naming Convention

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method
for naming chemical compounds. The name "4-Methoxy-2,6-dimethylphenol” is derived as
follows:

« ldentify the Parent Structure: The presence of a hydroxyl group attached to a benzene ring
makes "phenol” the parent name.

e Numbering the Ring: The carbon atom bearing the primary functional group (the hydroxyl
group) is assigned position #1.

« |dentify and Locate Substituents: The ring is numbered to give the other substituents the
lowest possible locants. In this case, there are two methyl (-CHs) groups and one methoxy (-
OCHSs) group.

o Numbering clockwise or counter-clockwise from C1 results in substituents at positions 2,
4, and 6.

o Alphabetize Substituents: The substituents are listed alphabetically: "dimethyl" and
"methoxy".

o Assemble the Name: The locants are assigned to their respective substituents and prefixed
to the parent name, resulting in 4-Methoxy-2,6-dimethylphenol.

Physicochemical Properties

A summary of the key chemical and physical properties is essential for laboratory use, including
safety assessments and experimental design.
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Property Value Source
IUPAC Name 4-Methoxy-2,6-dimethylphenol

CAS Number 2431-91-6 [1][2]
Molecular Formula CoH1202 [11[2]
Molecular Weight 152.19 g/mol [1]
Physical Form Solid [2]

Room temperature, sealed in
Storage Temperature . [1][2]
dry conditions

SMILES CC1=CC(=CC(=C10)C)OC

UCHRDYUBDZOFBJ-
InChl Key [2]
UHFFFAOYSA-N

Synthesis Protocol: O-Methylation of 2,6-
Dimethylhydroquinone

A plausible and common laboratory-scale synthesis for 4-Methoxy-2,6-dimethylphenol
involves the selective O-methylation of 2,6-dimethylhydroquinone. This method, a variation of
the Williamson ether synthesis, is effective because the two hydroxyl groups on the
hydroquinone precursor have different steric environments, allowing for regioselective
methylation.

Causality in Experimental Design

» Choice of Base: A weak base like potassium carbonate (K2COs) is chosen. It is strong
enough to deprotonate the more accessible phenolic proton but not so strong as to cause
side reactions. A stronger base might deprotonate both hydroxyl groups, leading to the
undesired 2,6-dimethyl-1,4-dimethoxybenzene byproduct.

o Choice of Solvent: A polar aprotic solvent such as acetone or DMF (N,N-Dimethylformamide)
is used to dissolve the reactants and facilitate the Sn2 reaction mechanism without interfering
with the nucleophile.
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Stoichiometry of Methylating Agent: Using a slight excess (1.0-1.1 equivalents) of a
methylating agent like methyl iodide (CHsl) or dimethyl sulfate ((CHs)2S0a4) ensures a high
conversion of the starting material while minimizing the risk of double methylation.

Temperature Control: The reaction is typically run at a moderate temperature (e.g., the reflux
temperature of acetone) to provide sufficient activation energy without promoting side
reactions.

Step-by-Step Methodology

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2,6-dimethylhydroquinone (1.0 eq) and potassium carbonate (1.1 eq).

Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended.

Addition of Methylating Agent: Slowly add methyl iodide (1.05 eq) to the stirring suspension
at room temperature.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off
the solid potassium salts.

Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in
ethyl acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate in vacuo. Purify the crude product via column chromatography on silica gel to
yield pure 4-Methoxy-2,6-dimethylphenol.

:] - - 2. Heat to Reflux -
;@. Mix & Stir (4-6 hours) j—b@ Filter & Evaporate)—b@. Column Chromatograph}a—b[ j

Acetone (Solvent)
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Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylphenol.

Applications and Mechanistic Insights

While 2,6-dimethylphenol itself is a crucial monomer for polymers like poly(p-phenylene oxide)
(PPO) and an intermediate for pharmaceuticals such as Mexiletine[3][4], its derivatives are
explored for their unique properties, particularly as antioxidants.

Antioxidant Activity

Phenolic compounds are well-known radical scavengers. The antioxidant capacity of 4-
Methoxy-2,6-dimethylphenol is rooted in the ability of its hydroxyl group to donate a hydrogen
atom to stabilize a free radical.

e Mechanism: The compound reacts with a free radical (R¢), donating the hydrogen from its
hydroxyl group. This neutralizes the damaging radical and produces a stable phenoxyl
radical.

e Structural Influence:

o Ortho-Methyl Groups: The two methyl groups at the 2 and 6 positions provide steric
hindrance around the phenoxyl radical, preventing it from participating in further
undesirable reactions and increasing its stability.

o Para-Methoxy Group: The methoxy group at the 4 position is an electron-donating group.
It helps to stabilize the resulting phenoxyl radical through resonance, thereby making the
initial hydrogen atom donation more favorable. This electronic effect enhances the
antioxidant potency compared to unsubstituted phenol.[5]

The combination of steric and electronic effects makes hindered phenols like this compound
effective antioxidants, potentially useful in preventing oxidative degradation in organic materials
or in biological systems.[6]
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Caption: Antioxidant mechanism via hydrogen atom donation.

Intermediate in Drug Development and Fine Chemicals

The structural motifs present in 4-Methoxy-2,6-dimethylphenol make it a valuable building
block in organic synthesis. The hydroxyl group can be further functionalized, and the aromatic
ring can undergo electrophilic substitution, opening pathways to more complex molecules for
use as pharmaceutical intermediates, agrochemicals, or specialty polymers.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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